4-[(1-Piperidino)methyl]phenylZinc bromide
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Overview
Description
4-[(1-Piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound consists of a phenyl ring substituted with a piperidino group and a zinc bromide moiety, dissolved in THF.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-bromobenzyl chloride with piperidine to form 4-[(1-Piperidino)methyl]benzyl chloride. This intermediate is then treated with zinc dust in the presence of a catalytic amount of a copper(I) salt in THF to yield the desired organozinc compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include:
Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Copper(I) salts, palladium complexes, and nickel complexes.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds, which can be further functionalized for various applications .
Scientific Research Applications
4-[(1-Piperidino)methyl]phenylzinc bromide is used in a wide range of scientific research applications:
Chemistry: It is a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It can be used to synthesize biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and materials science research.
Mechanism of Action
The mechanism of action of 4-[(1-Piperidino)methyl]phenylzinc bromide involves the transfer of its organic group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. This process often involves the coordination of the zinc atom with the electrophile, followed by the transfer of the organic group.
Comparison with Similar Compounds
Similar Compounds
4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide: Similar structure but with a tetramethyl-substituted piperidino group.
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide: A Grignard reagent with magnesium instead of zinc.
Uniqueness
4-[(1-Piperidino)methyl]phenylzinc bromide is unique due to its specific reactivity and stability in THF. Its ability to participate in a wide range of reactions makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C12H16BrNZn |
---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C12H16N.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h3-4,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
InChI Key |
KRHXTWKFTHQYFB-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(CC1)CC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
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